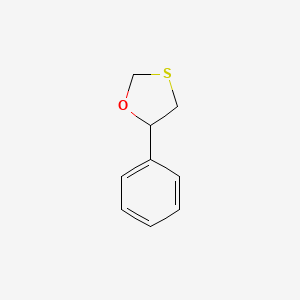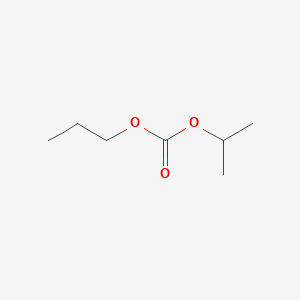
Propan-2-yl propyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl propyl carbonate is an organic compound that belongs to the class of carbonates. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl propyl carbonate can be synthesized through the reaction of propan-2-ol (isopropanol) with propyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous mixing of propan-2-ol and propyl chloroformate in a reactor, with the reaction being catalyzed by a base. The product is then purified through distillation to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to produce propan-2-ol and propyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form carbon dioxide and water.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperature range of 25-50°C.
Oxidation: Potassium permanganate or chromic acid, acidic or basic medium, temperature range of 50-100°C.
Substitution: Nucleophiles such as amines or alcohols, temperature range of 0-25°C.
Major Products Formed
Hydrolysis: Propan-2-ol and propyl alcohol.
Oxidation: Carbon dioxide and water.
Substitution: Various substituted carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl propyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of other carbonates and esters.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its excellent solvent properties.
Mecanismo De Acción
The mechanism of action of propan-2-yl propyl carbonate involves its ability to act as a carbonyl donor in various chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of new carbon-oxygen bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include interactions with nucleophiles such as amines and alcohols, resulting in the formation of substituted carbonates.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-ol (Isopropanol): A primary alcohol used as a solvent and disinfectant.
Propyl Chloroformate: An ester used in the synthesis of carbonates and carbamates.
Ethyl Carbonate: A similar carbonate compound used in organic synthesis.
Uniqueness
Propan-2-yl propyl carbonate is unique due to its combination of stability, reactivity, and versatility. Unlike other carbonates, it can undergo a wide range of chemical reactions, making it a valuable intermediate in various chemical processes. Its ability to act as a carbonyl donor and its compatibility with different nucleophiles further enhance its utility in scientific research and industrial applications.
Propiedades
Número CAS |
119812-13-4 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
propan-2-yl propyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-4-5-9-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
YSXQKGSCQVYVQV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
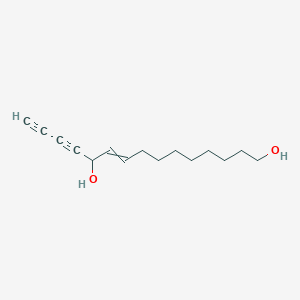
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)
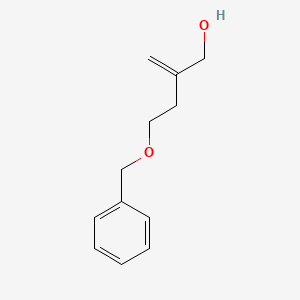
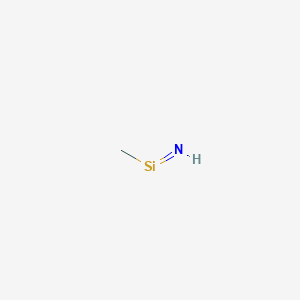
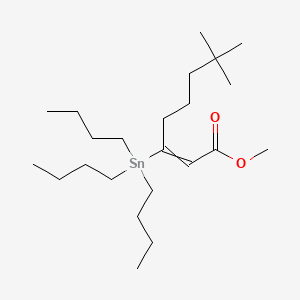
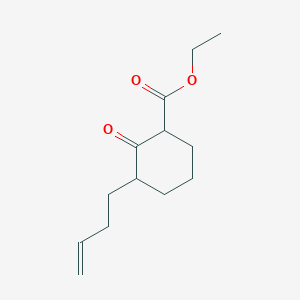
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
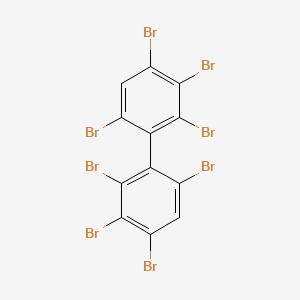
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
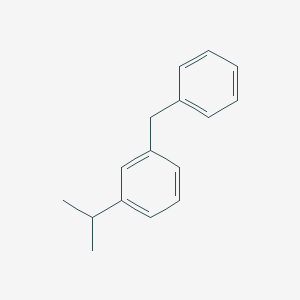
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
